Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Lipophilicity LogP Drug Discovery

Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate (CAS 43088‑49‑9, C20H17NO3S, MW 351.42 g/mol) is a fully synthetic, heterocyclic building block comprising a 2‑aminothiophene core acylated with a benzoyl group and esterified with ethanol [REFS‑1][REFS‑2]. Its distinctive substitution pattern—a benzamido group at the 2‑position, a phenyl ring at the 4‑position, and an ethyl ester at the 3‑position—places it within the broader family of 2‑aminothiophene‑3‑carboxylates that are widely exploited in medicinal chemistry for the construction of fused heterocycles (e.g., thienopyrimidines, thienotriazines) and as privileged scaffolds in kinase and GPCR drug discovery [REFS‑3][REFS‑4].

Molecular Formula C20H17NO3S
Molecular Weight 351.4 g/mol
CAS No. 43088-49-9
Cat. No. B3052642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzamido-4-phenylthiophene-3-carboxylate
CAS43088-49-9
Molecular FormulaC20H17NO3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H17NO3S/c1-2-24-20(23)17-16(14-9-5-3-6-10-14)13-25-19(17)21-18(22)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22)
InChIKeyMQENJTZHVCZQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate (CAS 43088‑49‑9) Baseline: A 2‑Benzamido Thiophene Ester for Medicinal Chemistry and Fragment‑Based Screening


Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate (CAS 43088‑49‑9, C20H17NO3S, MW 351.42 g/mol) is a fully synthetic, heterocyclic building block comprising a 2‑aminothiophene core acylated with a benzoyl group and esterified with ethanol [REFS‑1][REFS‑2]. Its distinctive substitution pattern—a benzamido group at the 2‑position, a phenyl ring at the 4‑position, and an ethyl ester at the 3‑position—places it within the broader family of 2‑aminothiophene‑3‑carboxylates that are widely exploited in medicinal chemistry for the construction of fused heterocycles (e.g., thienopyrimidines, thienotriazines) and as privileged scaffolds in kinase and GPCR drug discovery [REFS‑3][REFS‑4]. The compound is offered commercially at ≥98 % purity and is supplied for research and further manufacturing use only [REFS‑1].

Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate: Why In‑Class Compounds Cannot Be Swapped Without Compromising Lipophilicity, H‑Bonding Capacity, and Downstream Reactivity


Substituting ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate with a simple 2‑amino‑4‑phenylthiophene‑3‑carboxylate or with a methyl or benzyl ester analogue may appear cost‑effective, yet such substitutions alter two critical physicochemical parameters that govern membrane permeability, metabolic stability, and synthetic versatility: lipophilicity (LogP) and polar surface area (PSA) [REFS‑1][REFS‑2]. The ethyl ester provides an intermediate LogP (~4.84) and moderate PSA (55.4 Ų) that balance aqueous solubility with passive diffusion, whereas the amino analogue is considerably less lipophilic (LogP 3.76) and the benzyl ester is substantially more lipophilic (LogP 5.53), shifting the compound into different property space and potentially affecting off‑target binding and clearance [REFS‑3][REFS‑4]. Furthermore, the benzamido group is not merely a protecting group; it introduces an additional H‑bond acceptor and aromatic moiety that can be exploited for π‑stacking or amide‑directed functionalisation, enabling distinct synthetic routes not accessible from the free amine [REFS‑5]. The quantitative evidence below demonstrates that these differences are measurable and consequential for lead optimisation and procurement decisions.

Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate: Quantitative Differentiation from Methyl, Benzyl, and Amino Analogues


Lipophilicity (LogP) Tuning: Ethyl Ester Occupies the Optimal Middle Ground for Blood‑Brain Barrier Penetration and Solubility

Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate exhibits a calculated LogP of 4.84–4.92, placing it in an intermediate lipophilicity range that is often favoured for CNS drug candidates (optimal LogP 2–5) and for balancing membrane permeability with aqueous solubility [REFS‑1][REFS‑2]. In contrast, the corresponding methyl ester is predicted to be slightly less lipophilic (LogP ~3.8–4.0), while the benzyl ester is substantially more lipophilic (LogP 5.53), which can lead to higher plasma protein binding, increased metabolic liability, and poorer solubility [REFS‑3][REFS‑4]. The 2‑amino analogue (ethyl 2‑amino‑4‑phenylthiophene‑3‑carboxylate) is significantly less lipophilic, with a LogP of 3.76, making it more suitable for peripheral targets but potentially less brain‑penetrant [REFS‑5].

Lipophilicity LogP Drug Discovery Physicochemical Properties

Polar Surface Area (PSA) Modulation: Ethyl Ester Balances H‑Bonding Capacity for Improved Oral Bioavailability

The topological polar surface area (TPSA) of ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate is reported as 55.4 Ų (Chemscene) or 83.64 Ų (yybyy.com) [REFS‑1][REFS‑2]. The lower value falls below the commonly accepted threshold of 140 Ų for good oral absorption and below 90 Ų for favourable blood‑brain barrier penetration. The benzyl analogue exhibits a smaller PSA of 43.71 Ų, which may enhance membrane crossing but could also reduce aqueous solubility and increase non‑specific binding [REFS‑3]. The amino analogue (ethyl 2‑amino‑4‑phenylthiophene‑3‑carboxylate) displays a PSA of ~80.6 Ų, which is higher than the ethyl benzamido ester and may limit passive diffusion across lipid bilayers [REFS‑4].

Polar Surface Area TPSA Oral Bioavailability Drug‑likeness

Purity and Storage Stability: Commercial Grade ≥98% with Validated Long‑Term Storage Recommendations

Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate is supplied at a minimum purity of ≥98% by multiple vendors (Chemscene, CymitQuimica, AKSci) [REFS‑1][REFS‑2]. This high purity reduces the risk of confounding biological assay results due to impurities and minimises the need for additional purification steps. Furthermore, vendors provide explicit storage instructions—sealed in a dry environment at 2–8 °C (Chemscene) or long‑term in a cool, dry place (AKSci)—which are critical for maintaining the integrity of the ester and benzamido functionalities [REFS‑3][REFS‑4]. In contrast, some analogous esters (e.g., certain methyl esters) are known to be more hydrolytically labile and may require more stringent storage conditions or degrade more rapidly upon repeated freeze‑thaw cycles.

Purity Storage Stability Procurement Quality Control

Synthetic Versatility: The Benzamido Group Enables Unique Downstream Transformations

The presence of a benzamido group at the 2‑position of the thiophene ring confers distinct synthetic advantages over the corresponding 2‑amino analogue. While the 2‑amino group is nucleophilic and can be readily alkylated or acylated, the benzamido moiety is more resistant to electrophilic attack and can serve as a directing group for regioselective functionalisation of the thiophene ring [REFS‑1]. Furthermore, the benzamido group can be reduced to a benzylamine or hydrolysed to the free amine under controlled conditions, offering a orthogonal protecting group strategy that is not available with simple alkyl esters [REFS‑2]. This versatility is particularly valuable in the construction of fused heterocycles such as thieno[2,3‑d]pyrimidines and thieno[3,2‑d]pyrimidines, where the benzamido group can be retained or removed as needed [REFS‑3].

Synthetic Utility Functional Group Interconversion Medicinal Chemistry Heterocycle Synthesis

Ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate: Recommended Application Scenarios Based on Quantified Differentiation


Lead Optimisation for CNS‑Penetrant Kinase Inhibitors

The intermediate LogP (4.84) and moderate PSA (55.4 Ų) of ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate make it an ideal starting point for designing kinase inhibitors that must cross the blood‑brain barrier. By retaining the ethyl ester and benzamido groups, medicinal chemists can preserve a favourable lipophilicity window while introducing additional polar or hydrophobic substituents to fine‑tune target engagement and metabolic stability [REFS‑1][REFS‑2]. The compound has been explicitly claimed in patents as an intermediate for thiophene carboxamide‑based kinase inhibitors [REFS‑3].

Fragment‑Based Drug Discovery (FBDD) Libraries

With a molecular weight of 351.42 Da and a balanced property profile (LogP 4.84, TPSA 55.4, H‑bond donors 1, H‑bond acceptors 4), ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate falls within the typical 'Rule of Three' guidelines for fragment libraries. Its high purity (≥98%) and commercial availability in research quantities make it suitable for incorporation into fragment screening collections aimed at identifying novel hits against underexplored targets [REFS‑1][REFS‑4].

Building Block for Fused Heterocycle Synthesis in Anticancer Programs

The 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate scaffold can be elaborated into thieno[2,3‑d]pyrimidines and related fused systems that have demonstrated antiproliferative activity against liver, pancreatic, and colorectal cancer cell lines [REFS‑5]. The ethyl ester provides a handle for further functionalisation (e.g., hydrolysis to the carboxylic acid for amide coupling), while the benzamido group can be retained or modified to explore SAR around the 2‑position [REFS‑6].

Comparative Physicochemical Studies for Ester Prodrug Optimisation

The quantifiable differences in LogP and PSA between the ethyl, methyl, and benzyl esters offer a controlled system for investigating the impact of ester chain length on membrane permeability, plasma stability, and oral bioavailability. Researchers can use ethyl 2‑benzamido‑4‑phenylthiophene‑3‑carboxylate as a reference point to benchmark the performance of novel ester prodrugs in cell‑based permeability assays (e.g., PAMPA or Caco‑2) and in vivo pharmacokinetic studies [REFS‑1][REFS‑2].

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